In-Depth Technical Guide: N',N'-dipropylhexane-1,6-diamine (CAS 6994-82-7) - A Compound with Limited Publicly Available Data
In-Depth Technical Guide: N',N'-dipropylhexane-1,6-diamine (CAS 6994-82-7) - A Compound with Limited Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document aims to provide a comprehensive overview of N',N'-dipropylhexane-1,6-diamine (CAS number 6994-82-7). However, it is crucial to note at the outset that publicly available information, including in-depth technical data, experimental protocols, and biological activity studies for this specific compound, is exceptionally scarce. Chemical suppliers list the compound, but often with disclaimers that analytical data is not routinely collected.[1] This guide, therefore, synthesizes the limited available information and provides context through data on the parent compound, hexane-1,6-diamine, and related derivatives.
Core Compound Information: N',N'-dipropylhexane-1,6-diamine
N',N'-dipropylhexane-1,6-diamine is a symmetrically substituted diamine. The available data points are summarized below.
| Property | Value | Source |
| CAS Number | 6994-82-7 | N/A |
| Linear Formula | C12H28N2 | [1] |
| Molecular Weight | 200.36 g/mol | Calculated |
Due to the lack of experimental data, further physical and chemical properties like boiling point, melting point, and spectral data are not available in the public domain.
Synthesis and Properties of the Parent Compound: Hexane-1,6-diamine
To provide some context, the synthesis and properties of the parent compound, hexane-1,6-diamine (also known as hexamethylenediamine, HMDA), are well-documented.[2][3][4]
Synthesis of Hexane-1,6-diamine
The primary industrial production method for hexane-1,6-diamine is the catalytic hydrogenation of adiponitrile.[2][3] This process can be carried out under low or high pressure. An alternative method involves the use of adipic acid as a starting material, which is converted to adiponitrile and then hydrogenated.[2][3]
Illustrative Synthesis Workflow for Hexane-1,6-diamine
Caption: Catalytic hydrogenation of adiponitrile to produce hexane-1,6-diamine.
Properties of Hexane-1,6-diamine
| Property | Value |
| CAS Number | 124-09-4 |
| Molecular Formula | C6H16N2 |
| Molar Mass | 116.2 g/mol |
| Melting Point | 42-45 °C |
| Boiling Point | 204-205 °C |
| Density | 0.89 g/mL at 25 °C |
| Solubility in Water | 490 g/L at 20 °C |
Potential Applications and Related Compounds
While specific applications for N',N'-dipropylhexane-1,6-diamine are not documented, the broader class of N-substituted diamines finds use in various industrial and research settings. For instance, N,N'-dicinnamylidene-1,6-hexanediamine is utilized as a crosslinking agent for epoxy resins and a curing agent for polyurethane coatings.[5] Other derivatives, such as N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, have been investigated for their antimicrobial and antifungal activities.[6] Furthermore, 1,6-diaminohexane-N,N,N',N'-tetraacetic acid serves as a powerful chelating agent.[7] These examples suggest that N',N'-dipropylhexane-1,6-diamine could potentially be explored for roles as a monomer in polymer synthesis, a curing agent, or as a scaffold in the development of biologically active molecules.
Experimental Protocols and Biological Data: A Critical Gap
A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of N',N'-dipropylhexane-1,6-diamine. Similarly, there is no available data on its biological activity, including any involvement in signaling pathways, toxicity studies, or pharmacological effects.
Conclusion
N',N'-dipropylhexane-1,6-diamine (CAS 6994-82-7) remains a poorly characterized compound in the public domain. While its basic chemical formula is known, a significant data gap exists regarding its physicochemical properties, synthesis, experimental protocols, and biological activity. Researchers and drug development professionals interested in this molecule will likely need to undertake foundational research, including de novo synthesis and comprehensive characterization, as there is no established body of literature to draw upon. The information on its parent compound, hexane-1,6-diamine, and other N-substituted diamines can serve as a starting point for hypothesizing its chemical behavior and potential areas of application.
References
- 1. N,N'-DIPROPYL-1,6-HEXANEDIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
